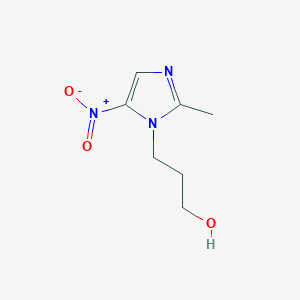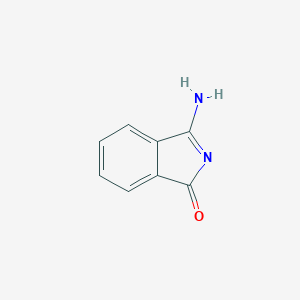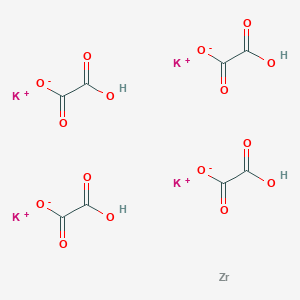![molecular formula C16H10N2 B086725 Dibenzo[c,f]cinnoline CAS No. 195-31-3](/img/structure/B86725.png)
Dibenzo[c,f]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[c,f]cinnoline is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of dibenzo[c,f]cinnoline makes it a promising candidate for the development of novel drugs and materials. In
Aplicaciones Científicas De Investigación
Dibenzo[c,f]cinnoline has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of complex organic molecules and materials. In biology, it has been investigated for its ability to interact with biological molecules, such as DNA and proteins. In medicine, it has been explored for its potential as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of dibenzo[c,f]cinnoline is not fully understood, but it is believed to involve the intercalation of the molecule into the DNA helix, leading to the disruption of DNA replication and transcription. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cell division and proliferation.
Efectos Bioquímicos Y Fisiológicos
Dibenzo[c,f]cinnoline has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been reported to induce DNA damage and cell cycle arrest, while at high concentrations, it can cause cell death and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzo[c,f]cinnoline has several advantages for lab experiments, such as its high purity and stability, which make it a reliable and consistent reagent. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on dibenzo[c,f]cinnoline, including:
1. Development of novel dibenzo[c,f]cinnoline derivatives with improved properties, such as solubility and specificity for certain biological targets.
2. Investigation of the potential of dibenzo[c,f]cinnoline as a therapeutic agent for various diseases, such as cancer and viral infections.
3. Exploration of the mechanism of action of dibenzo[c,f]cinnoline at the molecular level, using techniques such as X-ray crystallography and NMR spectroscopy.
4. Development of new synthetic methods for dibenzo[c,f]cinnoline, which are more efficient and environmentally friendly.
5. Application of dibenzo[c,f]cinnoline in the development of new materials, such as organic semiconductors and sensors.
Conclusion
Dibenzo[c,f]cinnoline is a versatile and promising molecule with a wide range of potential applications in various fields of science. Its unique structure and properties make it an attractive target for synthetic chemists, biologists, and materials scientists. Further research on dibenzo[c,f]cinnoline is needed to fully understand its potential and to develop new applications for this fascinating molecule.
Métodos De Síntesis
The synthesis of dibenzo[c,f]cinnoline involves the condensation of two molecules of phenanthrene in the presence of a strong acid catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield and purity of dibenzo[c,f]cinnoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Propiedades
Número CAS |
195-31-3 |
|---|---|
Nombre del producto |
Dibenzo[c,f]cinnoline |
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
naphtho[2,1-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18-15/h1-10H |
Clave InChI |
NRUNFTFJLLMQGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
Sinónimos |
Dibenzo[c,f]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



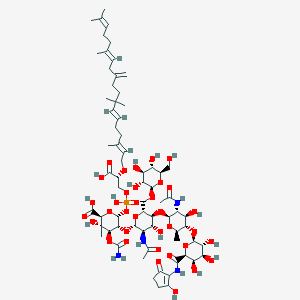
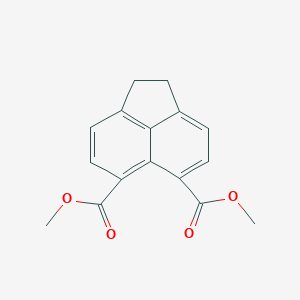
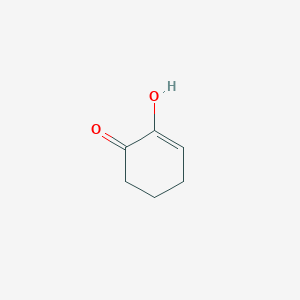

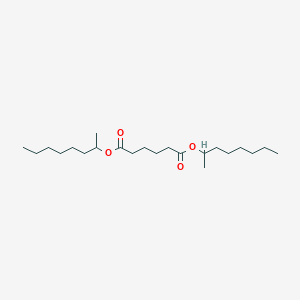
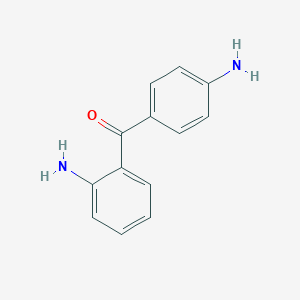
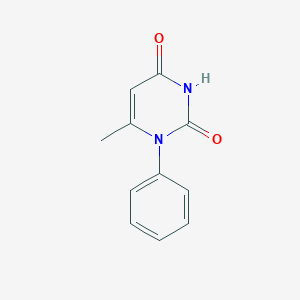

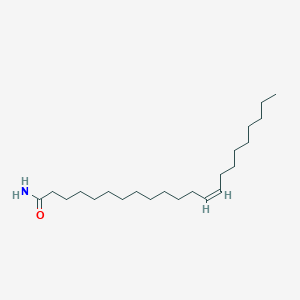
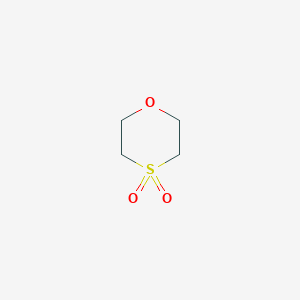
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
